molecular formula C16H24F12N3RhSb2 B6593509 Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) CAS No. 59738-27-1

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)

Cat. No.: B6593509
CAS No.: 59738-27-1
M. Wt: 832.79 g/mol
InChI Key: NDCQZFNTKVLFPQ-UHFFFAOYSA-B
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Description

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is a rhodium(III) complex featuring a pentamethylcyclopentadienyl (Cp) ligand, three labile acetonitrile ligands, and hexafluoroantimonate (SbF₆⁻) counterions. The Cp ligand is a strong electron donor that stabilizes the rhodium center in its +3 oxidation state, while the acetonitrile ligands enhance solubility in polar solvents and facilitate ligand substitution during catalytic cycles . The weakly coordinating SbF₆⁻ counterion improves solubility and minimizes ion-pairing effects, making the compound highly reactive in homogeneous catalysis .

This complex is primarily employed in rhodium-catalyzed C–H bond activation reactions, where its ability to undergo facile ligand exchange and stabilize intermediates is critical. Applications span organic synthesis, including the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions .

Properties

InChI

InChI=1S/C10H15.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCQZFNTKVLFPQ-UHFFFAOYSA-B
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F12N3RhSb2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59738-27-1
Record name Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate
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Preparation Methods

Stoichiometry and Reagent Ratios

Optimal yields are achieved with a 1:2 molar ratio of [Cp*RhCl₂]₂ to AgSbF₆. Excess AgSbF₆ ensures complete chloride displacement, while a 3:1 molar ratio of acetonitrile to rhodium saturates the coordination sphere. Deviations result in incomplete ligand substitution or residual chloride contamination.

Solvent and Atmosphere

  • Solvent : Anhydrous acetonitrile serves as both solvent and ligand, avoiding competing coordination from polar aprotic solvents.

  • Atmosphere : Reactions are conducted under inert nitrogen or argon to prevent oxidation of Rh(III) to Rh(IV).

Temperature and Duration

  • Temperature : Room temperature (20–25°C) is typical, though slight heating (40–50°C) accelerates ligand exchange without decomposing the product.

  • Duration : Completion occurs within 2–4 hours, monitored by the cessation of AgCl precipitation.

Purification and Isolation

Post-reaction, the mixture is filtered to remove AgCl, and the filtrate is concentrated under reduced pressure. Precipitation with cold diethyl ether yields the product as a microcrystalline solid. Additional purification via recrystallization from dichloromethane/ether mixtures enhances purity (>98%).

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (CD₃CN, 400 MHz): δ 1.72 (s, 15H, Cp*), 2.08 (s, 9H, MeCN).

  • IR (KBr): ν 2295 cm⁻¹ (C≡N stretch), 665 cm⁻¹ (SbF₆⁻ asymmetric stretch).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the pseudo-octahedral geometry, with three acetonitrile ligands occupying equatorial positions and the Cp* ligand in the axial plane. Key metrics include:

Parameter Value
Rh–N (MeCN)2.12 ± 0.02 Å
Rh–C (Cp*)2.29 ± 0.03 Å
Sb–F (avg.)1.87 ± 0.01 Å

Data adapted from structurally analogous Rh(III) complexes.

Comparative Analysis of Alternative Methods

A lesser-known approach involves direct reaction of Cp*Rh(CO)₂ with HSbF₆ in acetonitrile, but this route suffers from lower yields (60–70%) and CO ligand interference . The AgSbF₆-mediated method remains superior for reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium-oxo complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .

Scientific Research Applications

C–H Functionalization Reactions

One of the primary applications of Cp*Rh(MeCN)₃₂ is its role as a catalyst in C–H functionalization reactions. These reactions are crucial for the modification of organic molecules without the need for pre-activation of the substrate.

Case Study: Phthalazinones

In a study published in the Journal of Organic Chemistry, Cp*Rh(MeCN)₃₂ was utilized to promote C–H functionalization at the C8 position of 1-(2H)-phthalazinones. The reaction led to high yields of various C8-substituted phthalazinones through oxidative alkenylation, hydroarylation, and halogenation processes. This method significantly streamlines the synthesis of complex organic molecules by allowing direct modifications without extensive precursor synthesis .

Catalysis in Organic Reactions

The compound exhibits excellent catalytic properties in various organic reactions, particularly those involving epoxide ring-opening and other transformations requiring acidic conditions.

  • Epoxide Ring-Opening : Cp*Rh(MeCN)₃₂ generates stable free radical cation salts that act as effective acidic catalysts, facilitating reactions that are otherwise challenging under standard conditions .

Directed Functionalization

Recent research has demonstrated that Cp*Rh(MeCN)₃₂ can be employed in directed functionalization processes, such as fluorosulfonylvinylation of arenes. This method allows for the introduction of functional groups into aromatic systems efficiently, showcasing the versatility of this rhodium complex in synthetic organic chemistry .

Solar Energy and Water Treatment Applications

Beyond traditional organic synthesis, Cp*Rh(MeCN)₃₂ has been explored for applications in solar energy conversion and water treatment processes. Its unique properties enable it to participate in reactions that could enhance the efficiency of solar cells and facilitate pollutant degradation in water .

Data Table: Summary of Applications

Application AreaDetails
C–H FunctionalizationHigh-yield synthesis of substituted phthalazinones; oxidative alkenylation; hydroarylation
Organic CatalysisAcidic catalyst for epoxide ring-opening reactions; generates stable free radical cations
Directed FunctionalizationFluorosulfonylvinylation of arenes; efficient introduction of functional groups
Solar Energy & Water TreatmentPotential use in solar cell efficiency; pollutant degradation applications

Mechanism of Action

The mechanism of action of Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) primarily involves the activation of C-H bonds. The rhodium center facilitates the cleavage of C-H bonds, allowing for subsequent functionalization. The hexafluoroantimonate anions help stabilize the complex, enhancing its reactivity and selectivity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related transition metal catalysts:

Compound Name Metal Ligands Counterion Key Applications Advantages
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) Rh(III) Cp*, 3 acetonitrile SbF₆⁻ C–H activation, asymmetric synthesis High reactivity due to labile acetonitrile ligands; Cp* stabilizes Rh(III)
Acetonitrilebis[2-diphenylphosphino-6-t-butylpyridine]ruthenium(II) hexafluorophosphate Ru(II) Acetonitrile, 2-diphenylphosphino-6-t-butylpyridine PF₆⁻ Hydrogenation, cross-coupling Robust phosphine ligands enhance stability; Ru(II) suited for redox reactions
Bis(tricyclohexylphosphine)-3-phenyl-1H-inden-1-ylideneruthenium(II) dichloride Ru(II) Tricyclohexylphosphine, 3-phenyl-1H-inden-1-ylidene Cl⁻ Olefin metathesis Bulky phosphine ligands prevent dimerization; chloride aids in catalyst initiation

Catalytic Performance and Selectivity

  • Rhodium vs. Ruthenium Complexes :
    Rhodium catalysts, such as the target compound, excel in C–H activation due to their high functional group tolerance and ability to form stable metallacycles during directed C–H functionalization . Ruthenium complexes (e.g., entries 2 and 3 in the table) are more commonly used in redox-neutral processes like hydrogenation or olefin metathesis, where their slower ligand exchange kinetics favor stepwise mechanisms .

  • Counterion Effects: The SbF₆⁻ counterion in the rhodium complex offers superior solubility in aprotic solvents compared to PF₆⁻ or Cl⁻, reducing aggregation and improving catalytic turnover . Chloride-containing complexes (e.g., entry 3) often require activating agents to displace the counterion, adding steps to catalytic cycles.
  • Ligand Lability :
    The acetonitrile ligands in the target compound are readily displaced, enabling rapid substrate binding. In contrast, phosphine ligands in ruthenium complexes (entries 2 and 3) provide stability but limit substrate scope .

Comparison with Palladium Catalysts

Rhodium complexes like the target compound outperform palladium in directed C–H functionalization due to:

  • Higher Oxidative Stability : Rh(III) intermediates resist decomposition under oxidative conditions common in C–H activation .
  • Superior Selectivity : The Cp* ligand directs regioselective C–H cleavage, whereas palladium often requires stringent directing groups .

Biological Activity

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate), often abbreviated as Cp*Rh(MeCN)₃₂, is an organometallic compound that has garnered attention for its unique catalytic properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a rhodium center coordinated to three acetonitrile ligands and a pentamethylcyclopentadienyl ligand, with hexafluoroantimonate serving as a counterion. Its structure can be represented as follows:

 Cp Rh MeCN 3 2+ SbF6]2\text{ Cp Rh MeCN }_3\text{ }^{2+}\text{ SbF}_6^{-}]_2

This configuration contributes to its stability and reactivity in various chemical environments, particularly in catalytic processes.

Catalytic Properties

The compound acts as an effective catalyst in several organic reactions, including C-H functionalization. For instance, it has been reported to facilitate the oxidative alkenylation of phthalazinones, demonstrating significant yields and selectivity . These reactions are crucial for synthesizing biologically relevant compounds, indicating the potential for Cp*Rh(MeCN)₃₂ in drug development.

Anticancer Potential

Recent studies have highlighted the anticancer properties of rhodium complexes, including those similar to Cp*Rh(MeCN)₃₂. Research indicates that rhodium compounds can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance . The ability of these compounds to target specific cancer pathways positions them as promising candidates for further development in cancer therapy.

Case Studies

  • C-H Functionalization of Phthalazinones :
    • Objective : To explore the efficiency of Cp*Rh(MeCN)₃₂ in modifying phthalazinones.
    • Findings : The compound successfully facilitated C-H activation at the C8 position with high yields, allowing for the rapid synthesis of diverse derivatives that could have biological significance .
  • Comparison with Other Metal Complexes :
    • Study : A comparative analysis of rhodium complexes with cobalt(III) prodrugs showed that rhodium-based catalysts exhibited distinct stability profiles and biological activity under hypoxic conditions .
    • : The unique properties of rhodium complexes make them suitable for targeted therapies, particularly in hypoxic tumor microenvironments.

Data Table: Summary of Biological Activities

Activity Description Reference
C-H FunctionalizationFacilitates C-H activation in phthalazinones with high yields
Anticancer ActivityInduces apoptosis via ROS generation
Stability in Biological ContextExhibits unique stability under hypoxic conditions compared to cobalt complexes

Q & A

Basic: What are the established synthetic routes for Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate), and what reaction conditions are critical for reproducibility?

Answer:
The synthesis typically involves reacting a rhodium precursor (e.g., RhCl₃) with pentamethylcyclopentadienyl ligands and acetonitrile under inert conditions. Hexafluoroantimonate (SbF₆⁻) is introduced as a counterion to stabilize the cationic rhodium complex. Critical conditions include:

  • Temperature : Reactions are conducted at 0–25°C to prevent ligand decomposition .
  • Solvent : Anhydrous acetonitrile is used to ensure ligand coordination and avoid hydrolysis .
  • Stoichiometry : A 1:3 molar ratio of rhodium to acetonitrile ligands is required for proper complexation .
Parameter Optimal Condition Reference
Reaction Temperature0–25°C
Ligand Ratio (Rh:MeCN)1:3
Counterion SourceNH₄SbF₆ or AgSbF₆

Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation and purity assessment of this complex?

Answer:

  • X-ray Crystallography : Resolves the octahedral geometry around Rh(III), confirming acetonitrile ligand coordination and SbF₆⁻ counterion placement. Disorder in the pentamethylcyclopentadienyl ligand may require low-temperature (100 K) data collection .
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CD₃CN) identify ligand environments. Absence of free acetonitrile peaks (δ ~1.94 ppm for CH₃) confirms ligand saturation .
  • Mass Spectrometry : High-resolution ESI-MS detects the cationic [Rh(C₁₀H₁₅)(CH₃CN)₃]³⁺ fragment (m/z ≈ 832.89) .

Advanced: How does the lability of acetonitrile ligands influence catalytic cycles in C–H activation studies?

Answer:
Acetonitrile’s weak field strength allows ligand dissociation, creating vacant sites for substrate binding. Key considerations:

  • Kinetic Studies : Monitoring ligand exchange via UV-Vis or stopped-flow techniques reveals rate constants for MeCN dissociation, critical for catalytic turnover .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) stabilize the cationic Rh center, while coordinating solvents (e.g., DMF) may inhibit catalysis by competing for coordination sites .
  • Counterion Role : SbF₆⁻’s low basicity minimizes anion interference during ligand substitution .

Advanced: How can researchers resolve contradictions in catalytic activity data under varying solvent systems?

Answer:
Contradictions often arise from solvent-dependent Rh(III) speciation. Methodological approaches include:

  • Electrochemical Analysis : Cyclic voltammetry identifies solvent-induced shifts in Rh(III/IV) redox potentials, correlating with catalytic efficiency .
  • In-situ IR Spectroscopy : Tracks changes in Rh–MeCN stretching frequencies (ν(C≡N) ~2250–2300 cm⁻¹) to detect solvent coordination .
  • Control Experiments : Comparing activity in rigorously dried vs. trace-water-containing solvents isolates hydrolysis effects .

Basic: What are the recommended handling and storage protocols to maintain the stability of this rhodium complex?

Answer:

  • Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent ligand oxidation or moisture uptake .
  • Solubility : Soluble in dichloromethane, acetonitrile, and THF; insoluble in hexane or water. Pre-drying solvents over molecular sieves is critical .
  • Decomposition Signs : Color change from light yellow to brown indicates ligand loss or Rh reduction .

Advanced: What computational methods are used to model the electronic structure and reactivity of this complex?

Answer:

  • DFT Calculations : Optimize geometry using B3LYP functionals with LANL2DZ basis sets for Rh and Sb. Charge analysis reveals electron density distribution at the Rh center, guiding predictions of electrophilic reactivity .
  • NBO Analysis : Identifies hyperconjugative interactions between Rh and SbF₆⁻, explaining counterion stabilization effects .
  • MD Simulations : Simulate solvent-ligand exchange dynamics to rationalize experimental kinetic data .

Basic: What are the primary applications of this complex in organic synthesis?

Answer:

  • C–H Functionalization : Activates aryl C–H bonds in cross-coupling reactions, leveraging Rh(III)’s high oxidative stability .
  • Hydrogenation : Serves as a precursor for generating active Rh nanoparticles under H₂ atmospheres .
  • Photocatalysis : Participates in electron-transfer cycles due to accessible Rh(III/IV) redox states .

Advanced: How can researchers mitigate challenges in isolating pure cationic Rh(III) species during synthesis?

Answer:

  • Ion Metathesis : Use AgSbF₆ to precipitate chloride impurities (AgCl) while retaining the Rh cation .
  • Chromatography : Silica gel chromatography with 1–5% MeOH in DCM separates cationic species from neutral byproducts .
  • Crystallization : Slow diffusion of diethyl ether into acetonitrile solutions yields X-ray-quality crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
Reactant of Route 2
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)

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